REACTION_SMILES
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[C:18]([CH2:19][CH2:20][CH3:21])(=[O:22])[Cl:23].[CH3:11][N:12]1[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1.[Cl:24][CH2:25][Cl:26].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([NH2:8])[cH:9][cH:10]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([NH:8][C:18]([CH2:19][CH2:20][CH3:21])=[O:22])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])cc1
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Name
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Type
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product
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Smiles
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CCCC(=O)Nc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |